2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine
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Overview
Description
2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine is a synthetic organic compound that belongs to the class of thiazolidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a thiol with an α-halo carbonyl compound under basic conditions.
Introduction of the Bromo and Fluoro Substituents: The aromatic ring can be functionalized using electrophilic aromatic substitution reactions, where bromine and fluorine are introduced using brominating and fluorinating agents, respectively.
Attachment of the Thiophene-3-carbonyl Group: This step involves the acylation of the thiazolidine ring with a thiophene-3-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where thiazolidine derivatives have shown promise.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine would depend on its specific biological target. Generally, thiazolidine derivatives can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-fluorophenyl)-1,3-thiazolidine: Lacks the thiophene-3-carbonyl group.
3-(Thiophene-3-carbonyl)-1,3-thiazolidine: Lacks the bromo and fluoro substituents on the aromatic ring.
2-(4-Fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine: Lacks the bromo substituent.
Uniqueness
The presence of both bromo and fluoro substituents, along with the thiophene-3-carbonyl group, makes 2-(3-Bromo-4-fluorophenyl)-3-(thiophene-3-carbonyl)-1,3-thiazolidine unique. These functional groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages over similar compounds in specific applications.
Properties
IUPAC Name |
[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidin-3-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNOS2/c15-11-7-9(1-2-12(11)16)14-17(4-6-20-14)13(18)10-3-5-19-8-10/h1-3,5,7-8,14H,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYXXXGKJOOEPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CSC=C2)C3=CC(=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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